2-(4-Nitrobenzoyl)pyridine
Description
2-(4-Nitrobenzoyl)pyridine is a nitro-substituted aromatic compound featuring a pyridine ring conjugated with a 4-nitrobenzoyl group. This structure confers distinct electronic and steric properties, making it relevant in pharmaceutical and materials chemistry. The nitro group (-NO₂) is a strong electron-withdrawing substituent, polarizing the benzoyl moiety and enhancing the electrophilicity of the pyridine ring.
Properties
IUPAC Name |
(4-nitrophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(11-3-1-2-8-13-11)9-4-6-10(7-5-9)14(16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKADZZGFYHQBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302788 | |
| Record name | (4-Nitrophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27693-38-5 | |
| Record name | (4-Nitrophenyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 153606 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027693385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC153606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Nitrophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Nitrobenzoyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinemethanol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrobenzoyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The pyridine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed:
Reduction: 2-(4-Aminobenzoyl)pyridine.
Substitution: Various substituted benzoyl pyridines.
Oxidation: Pyridine N-oxides.
Scientific Research Applications
2-(4-Nitrobenzoyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Nitrobenzoyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Nitrobenzoyl)pyridine with five related compounds, focusing on structural motifs, physicochemical properties, and functional implications.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Electronic Differences
- Substituent Position and Type: 2-Chloro-5-(4-nitrobenzoyl)pyridine () introduces a chloro group at the pyridine’s C5 position, increasing steric hindrance and polarity compared to the parent compound. This may reduce solubility in nonpolar solvents. 2-(4-Nitrobenzyl)pyridine () replaces the benzoyl group with benzyl, diminishing electron withdrawal. 4-(4-Nitrobenzyl)pyridinium salts () form stable crystalline structures due to hydrogen bonding (e.g., N⁺—H⋯O interactions), a feature absent in neutral benzoyl derivatives.
Electronic Effects :
Physicochemical Properties
- Melting Points and Solubility: While direct data for this compound are unavailable, analogs with nitrobenzoyl groups (e.g., methyl glucopyranoside derivatives in ) exhibit melting points >250°C, suggesting high thermal stability due to polar functional groups and hydrogen bonding. 4-(4-Nitrobenzyl)pyridinium 5-sulfosalicylate () forms a rigid crystal lattice (dihedral angle 82.7°), reducing solubility in organic solvents but enhancing stability in aqueous media.
Polarity :
- The nitrobenzoyl group increases polarity compared to benzyl or phenyl analogs, as seen in 2-Chloro-5-(4-nitrobenzoyl)pyridine (), which is marketed with 97% purity, indicating ease of crystallization.
Biological Activity
2-(4-Nitrobenzoyl)pyridine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a pyridine ring substituted with a 4-nitrobenzoyl group. Its molecular structure is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities, including:
- Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in various cancer cell lines, suggesting potential as an anticancer agent. For instance, it has shown effectiveness against breast and colon cancer cells through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies have shown that it possesses significant antibacterial properties, particularly against Gram-positive bacteria .
- Inhibition of Enzymatic Activity : this compound acts as an inhibitor of certain enzymes, including serine proteases. This inhibition can be beneficial in conditions where overactive proteolytic activity contributes to disease pathology .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with DNA : Some studies suggest that the nitro group may facilitate interactions with DNA, leading to photocleavage and subsequent cytotoxic effects. This property is particularly relevant in the context of cancer therapy .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as enteropeptidase has been linked to its structural features, which allow it to mimic substrate interactions, thereby disrupting normal enzymatic functions .
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on breast cancer cells, researchers observed a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antibacterial Effects
Another investigation focused on the antibacterial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential use in treating bacterial infections.
Data Table: Biological Activities Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
